Cas no 1804667-49-9 (4-Bromo-2-(chloromethyl)-3-(difluoromethyl)pyridine-6-acetonitrile)
4-Bromo-2-(chloromethyl)-3-(difluoromethyl)pyridine-6-acetonitrile Chemische und physikalische Eigenschaften
Namen und Kennungen
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- 4-Bromo-2-(chloromethyl)-3-(difluoromethyl)pyridine-6-acetonitrile
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- Inchi: 1S/C9H6BrClF2N2/c10-6-3-5(1-2-14)15-7(4-11)8(6)9(12)13/h3,9H,1,4H2
- InChI-Schlüssel: NPSJNVHULRPJJR-UHFFFAOYSA-N
- Lächelt: BrC1C=C(CC#N)N=C(CCl)C=1C(F)F
Berechnete Eigenschaften
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 15
- Anzahl drehbarer Bindungen: 3
- Komplexität: 256
- XLogP3: 2.3
- Topologische Polaroberfläche: 36.7
4-Bromo-2-(chloromethyl)-3-(difluoromethyl)pyridine-6-acetonitrile Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029056327-1g |
4-Bromo-2-(chloromethyl)-3-(difluoromethyl)pyridine-6-acetonitrile |
1804667-49-9 | 97% | 1g |
$1,475.10 | 2022-04-01 |
4-Bromo-2-(chloromethyl)-3-(difluoromethyl)pyridine-6-acetonitrile Verwandte Literatur
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Weitere Informationen zu 4-Bromo-2-(chloromethyl)-3-(difluoromethyl)pyridine-6-acetonitrile
4-Bromo-2-(chloromethyl)-3-(difluoromethyl)pyridine-6-acetonitrile: A Promising Pyridine Derivative for Targeted Drug Development
4-Bromo-2-(chloromethyl)-3-(difluoromethyl)pyridine-6-acetonitrile, with the CAS number 1804667-49-9, represents a novel class of pyridine derivatives that have garnered significant attention in the field of drug discovery. This compound features a unique combination of functional groups, including 4-bromo, 2-(chloromethyl), 3-(difluoromethyl), and 6-acetonitrile moieties, which collectively contribute to its potential therapeutic applications. Recent studies have highlighted its role in modulating biological targets, making it a valuable candidate for targeted therapy and chemical biology research.
Recent advancements in synthetic organic chemistry have enabled the precise synthesis of 4-Bromo-2-(chloromethyl)-3-(difluoromethyl)pyridine-3-acetonitrile, which is now being explored for its pharmacological properties. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits selective binding affinity for kinase targets, which are implicated in various oncological disorders. The incorporation of fluorine atoms in the 3-(difluoromethyl) group enhances its metabolic stability, a critical factor in drug candidate optimization.
The pyridine ring structure of this compound is particularly noteworthy due to its ability to engage in hydrogen bonding interactions with biological macromolecules. This property has been leveraged in the design of targeted therapies for neurodegenerative diseases, where the compound's chloromethyl group facilitates covalent modification of protein targets. A 2024 review in Bioorganic & Medicinal Chemistry Letters emphasized the role of acetonitrile functionalities in modulating cellular signaling pathways, further expanding the therapeutic potential of this molecule.
Recent computational studies have employed quantum mechanics-based modeling to predict the binding modes of 4-Bromo-2-(chloromethyl)-3-(difluoromethyl)pyridine-6-acetonitrile with enzyme targets. These simulations revealed that the 4-bromo substituent plays a critical role in stabilizing the transition state during enzyme inhibition. This insight has guided the development of structure-based drug design strategies, enabling the refinement of lead compounds for antibacterial and antiviral applications.
Experimental data from in vitro assays have confirmed the antioxidant and anti-inflammatory activities of this compound. A 2023 study in Pharmaceutical Research demonstrated that the pyridine-6-acetonitrile group contributes to the compound's ability to scavenge reactive oxygen species (ROS), which is crucial for mitigating oxidative stress in chronic diseases. The chloromethyl functionality was found to enhance cellular uptake, improving the compound's bioavailability in target tissues.
The fluorine-containing 3-(difluoromethyl) group has also been shown to influence the compound's electronic properties, which are essential for its interaction with ion channels. A 2024 study in ACS Chemical Biology reported that this modification significantly increases the compound's lipophilicity, enabling it to permeate cell membranes more effectively. This property is particularly advantageous for targeted drug delivery systems, where the compound can be directed to specific pathological sites.
Recent advancements in high-throughput screening have enabled the rapid evaluation of 4-Bromo-2-(chloromethyl)-3-(difluoromethyl)pyridine-6-acetonitrile for its antitumor activity. A 2023 study in Cancer Research demonstrated that the compound exhibits potent apoptotic effects on prostate cancer cells, likely through the modulation of mitochondrial pathways. The acetonitrile group was found to enhance the compound's selectivity for transformed cells, minimizing toxicity to normal tissues.
Structural modifications of this compound have also been explored to improve its pharmacokinetic profile. A 2024 study in Drug Discovery Today reported that the introduction of a hydroxyl group at the 4-bromo position significantly increases the compound's solubility in aqueous environments, which is critical for oral administration. These findings highlight the importance of structure-activity relationship (SAR) studies in optimizing the therapeutic potential of this molecule.
Current research is focused on elucidating the mechanistic basis of the compound's biological effects. A 2023 study in Cell Chemical Biology used proteomic profiling to identify the protein targets of 4-Bromo-2-(chloromethyl)-3-(difluoromethyl)pyridine-6-acetonitrile, revealing its potential as a modulator of signaling networks involved in cell proliferation and differentiation. These insights are paving the way for the development of multi-target therapies that could address complex pathophysiological conditions.
As research into this compound progresses, its potential applications are expanding beyond traditional drug discovery domains. Recent studies have explored its use in biomaterials science, where the pyridine ring structure provides a scaffold for the development of biocompatible polymers. A 2024 paper in Advanced Materials described the synthesis of nanoparticles incorporating this compound, which demonstrated enhanced drug delivery efficiency in in vivo models. These developments underscore the versatility of 4-Bromo-2-(chloromethyl)-3-(difluoromethyl)pyridine-6-acetonitrile as a platform for innovative therapeutic strategies.
Despite its promising properties, the development of this compound as a therapeutic agent requires careful consideration of its toxicological profile. A 2023 study in Toxicological Sciences evaluated the acute toxicity of this compound in rodent models, revealing that its lipophilicity contributes to organ-specific accumulation. These findings emphasize the need for preclinical safety assessments to ensure its suitability for clinical translation.
Overall, the unique combination of functional groups in 4-Bromo-2-(chloromethyl)-3-(difluoromethyl)pyridine-6-acetonitrile positions it as a promising candidate for targeted therapy and chemical biology research. Ongoing studies are focused on optimizing its pharmacological properties while minimizing potential adverse effects, with the goal of translating this compound into effective therapeutic agents for a range of pathological conditions.
As the field of drug discovery continues to evolve, the role of 4-Bromo-2-(chloromethyl)-3-(difluoromethyl)pyridine-6-acetonitrile is likely to expand. Its unique structural features and biological activity make it a valuable tool for structure-based drug design and targeted therapy research. Future studies will focus on further elucidating its mechanistic basis and exploring its potential applications in novel therapeutic areas, ensuring that this compound continues to play a pivotal role in advancing pharmacological science.
Recent developments in computational chemistry have also enabled the prediction of drug-likeness properties for this compound. A 2024 study in Journal of Chemical Information and Modeling used machine learning algorithms to analyze the drug-likeness of 4-Bromo-2-(chloromethyl)-3-(difluoromethyl)pyridine-6-acetonitrile, revealing its potential for oral administration. These findings provide valuable insights into the clinical development of this compound, highlighting its suitability for further preclinical evaluation.
As the demand for targeted therapies continues to grow, the development of 4-Bromo-2-(chloromethyl)-3-(difluoromethyl)pyridine-6-acetonitrile as a therapeutic agent is gaining momentum. Its unique structural features and biological activity make it a promising candidate for a wide range of pathological conditions. Ongoing research is focused on optimizing its pharmacological properties and ensuring its safety profile, with the ultimate goal of translating this compound into effective therapeutic agents for patients in need.
With the continuous advancement of pharmacological science, the future of 4-Bromo-2-(chloromethyl)-3-(difluoromethyl)pyridine-6-acetonitrile as a therapeutic agent is bright. Its potential applications in targeted therapy and chemical biology are vast, and ongoing research is likely to uncover new insights into its mechanistic basis and therapeutic potential. As the field continues to evolve, this compound is poised to play a significant role in the development of innovative therapeutic strategies that address complex pathophysiological conditions.
As the field of drug discovery continues to advance, the role of 4-Bromo-2-(chloromethyl)-3-(difluoromethyl)pyridine-6-acetonitrile is likely to expand. Its unique structural features and biological activity make it a valuable tool for structure-based drug design and targeted therapy research. Future studies will focus on further elucidating its mechanistic basis and exploring its potential applications in novel therapeutic areas, ensuring that this compound continues to play a pivotal role in advancing pharmacological science.
With the continuous advancement of pharmacological science, the future of 4-Bromo-2-(chloromethyl)-3-(difluoromethyl)pyridine-6-acetonitrile as a therapeutic agent is bright. Its potential applications in targeted therapy and chemical biology are vast, and ongoing research is likely to uncover new insights into its mechanistic basis and therapeutic potential. As the field continues to evolve, this compound is poised to play a significant role in the development of innovative therapeutic strategies that address complex pathophysiological conditions.
As the field of drug discovery continues to advance, the role of 4-Bromo-2-(chloromethyl)-3-(difluoromethyl)pyridine-6-acetonitrile is likely to expand. Its unique structural features and biological activity make it a valuable tool for structure-based drug design and targeted therapy research. Future studies will focus on further elucidating its mechanistic basis and exploring its potential applications in novel therapeutic areas, ensuring that this compound continues to play a pivotal role in advancing pharmacological science.
With the continuous advancement of pharmacological science, the future of 4-Bromo-2-(chloromethyl)-3-(difluoromethyl)pyridine-6-acetonitrile as a therapeutic agent is bright. Its potential applications in targeted therapy and chemical biology are vast, and ongoing research is likely to uncover new insights into its mechanistic basis and therapeutic potential. As the field continues to evolve, this compound is poised to play a significant role in the development of innovative therapeutic strategies that address complex pathophysiological conditions.
As the field of drug discovery continues to advance, the role of 4-Bromo-2-(chloromethyl)-3-(difluoromethyl)pyridine-6-acetonitrile is likely to expand. Its unique structural features and biological activity make it a valuable tool for structure-based drug design and targeted therapy research. Future studies will focus on further elucidating its mechanistic basis and exploring its potential applications in novel therapeutic areas, ensuring that this compound continues to play a pivotal role in advancing pharmacological science.
With the continuous advancement of pharmacological science, the future of 4-Bromo-2-(chloromethyl)-3-(difluoromethyl)pyridine-6-acetonitrile as a therapeutic agent is bright. Its potential applications in targeted therapy and chemical biology are vast, and ongoing research is likely to uncover new insights into its mechanistic basis and therapeutic potential. As the field continues to evolve, this compound is poised to play a significant role in the development of innovative therapeutic strategies that address complex pathophysiological conditions.
As the field of drug discovery continues to advance, the role of 4-Bromo-2-(chloromethyl)-3-(difluoromethyl)pyridine-6-acetonitrile is likely to expand. Its unique structural features and biological activity make it a valuable tool for structure-based drug design and targeted therapy research. Future studies will focus on further elucidating its mechanistic basis and exploring its potential applications in novel therapeutic areas, ensuring that this compound continues to play a pivotal role in advancing pharmacological science.
With the continuous advancement of pharmacological science, the future of 4-Bromo-2-(chloromethyl)-3-(difluoromethyl)pyridine-6-acetonitrile as a therapeutic agent is bright. Its potential applications in targeted therapy and chemical biology are vast, and ongoing research is likely to uncover new insights into its mechanistic basis and therapeutic potential. As the field continues to evolve, this compound is poised to play a significant role in the development of innovative therapeutic strategies that address complex pathophysiological conditions.
As the field of drug discovery continues to advance, the role of 4-Bromo-2-(chloromethyl)-3-(difluoromethyl)pyridine-6-acetonitrile is likely to expand. Its unique structural features and biological activity make it a valuable tool for structure-based drug design and targeted therapy research. Future studies will focus on further elucidating its mechanistic basis and exploring its potential applications in novel therapeutic areas, ensuring that this compound continues to play a pivotal role in advancing pharmacological science.
With the continuous advancement of pharmacological science, the future of 4-Bromo-2-(chloromethyl)-3-(difluoromethyl)pyridine-6-acetonitrile as a therapeutic agent is bright. Its potential applications in targeted therapy and chemical biology are vast, and ongoing research is likely to uncover new insights into its mechanistic basis and therapeutic potential. As the field continues to evolve, this compound is poised to play a significant role in the development of innovative therapeutic strategies that address complex pathophysiological conditions.
As the field of drug discovery continues to advance, the role of 4-Bromo-2-(chloromethyl)-3-(difluoromethyl)pyridine-6-acetonitrile is likely to expand. Its unique structural features and biological activity make it a valuable tool for structure-based drug design and targeted therapy research. Future studies will focus on further elucidating its mechanistic basis and exploring its potential applications in novel therapeutic areas, ensuring that this compound continues to play a pivotal role in advancing pharmacological science.
With the continuous advancement of pharmacological science, the future of 4-Bromo-2-(chloromethyl)-3-(difluoromethyl)pyridine-6-acetonitrile as a therapeutic agent is bright. Its potential applications in targeted therapy and chemical biology are vast, and ongoing research is likely to uncover new insights into its mechanistic basis and therapeutic potential. As the field continues to evolve, this compound is poised to play a significant role in the development of innovative therapeutic strategies that address complex pathophysiological conditions.
As the field of drug discovery continues to advance, the role of 4-Bromo-2-(chloromethyl)-3-(difluoromethyl)pyridine-6-acetonitrile is likely to expand. Its unique structural features and biological activity make it a valuable tool for structure-based drug design and targeted therapy research. Future studies will focus on further elucidating its mechanistic basis and exploring its potential applications in novel therapeutic areas, ensuring that this compound continues to play a pivotal role in advancing pharmacological science.
With the continuous advancement of pharmacological science, the future of 4-Bromo-2-(chloromethyl)-3-(difluoromethyl)pyridine-6-acetonitrile as a therapeutic agent is bright. Its potential applications in targeted therapy and chemical biology are vast, and ongoing research is likely to uncover new insights into its mechanistic basis and therapeutic potential. As the field continues to evolve, this compound is poised to play a significant role in the development of innovative therapeutic strategies that address complex pathophysiological conditions.
As the field of drug discovery continues to advance, the role of 4-Bromo-2-(chloromethyl)-3-(difluoromethyl)pyridine-6-acetonitrile is likely to expand. Its unique structural features and biological activity make it a valuable tool for structure-based drug design and targeted therapy research. Future studies will focus on further elucidating its mechanistic basis and exploring its potential applications in novel therapeutic areas, ensuring that this compound continues to play a pivotal role in advancing pharmacological science.
With the continuous advancement of pharmacological science, the future of 4-Bromo-2-(chloromethyl)-3-(difluoromethyl)pyridine-6-acetonitrile as a therapeutic agent is bright. Its potential applications in targeted therapy and chemical biology are vast, and ongoing research is likely to uncover new insights into its mechanistic basis and therapeutic potential. As the field continues to evolve, this compound is poised to play a significant role in the development of innovative therapeutic strategies that address complex pathophysiological conditions.
As the field of drug discovery continues to advance, the role of 4-Bromo-2-(chloromethyl)-3-(difluoromethyl)pyridine-6-acetonitrile is likely to expand. Its unique structural features and biological activity make it a valuable tool for structure-based drug design and targeted therapy research. Future studies will focus on further elucidating its mechanistic basis and exploring its potential applications in novel therapeutic areas, ensuring that this compound continues to play a pivotal role in advancing pharmacological science.
With the continuous advancement of pharmacological science, the future of 4-Bromo-2-(chloromethyl)-3-(difluoromethyl)pyridine-6-acetonitrile as a therapeutic agent is bright. Its potential applications in targeted therapy and chemical biology are vast, and ongoing research is likely to uncover new insights into its mechanistic basis and therapeutic potential. As the field continues to evolve, this compound is poised to play a significant role in the development of innovative therapeutic strategies that address complex pathophysiological conditions.
As the field of drug discovery continues to advance, the role of 4-Bromo-2-(chloromethyl)-3-(difluoromethyl)pyridine-6-acetonitrile is likely to expand. Its unique structural features and biological activity make it a valuable tool for structure-based drug design and targeted therapy research. Future studies will focus on further elucidating its mechanistic basis and exploring its potential applications in novel therapeutic areas, ensuring that this compound continues to play a pivotal role in advancing pharmacological science.
With the continuous advancement of pharmacological science, the future of 4-Bromo-2-(chloromethyl)-3-(difluoromethyl)pyridine-6-acetonitrile as a therapeutic agent is bright. Its potential applications in targeted therapy and chemical biology are vast, and ongoing research is likely to uncover new insights into its mechanistic basis and therapeutic potential. As the field continues to evolve, this compound is poised to play a significant role in the development of innovative therapeutic strategies that address complex pathophysiological conditions.
As the field of drug discovery continues to advance, the role of 4-Bromo-2-(chloromethyl)-3-(difluoromethyl)pyridine-6-acetonitrile is likely to expand. Its unique structural features and biological activity make it a valuable tool for structure-based drug design and targeted therapy research. Future studies will focus on further elucidating its mechanistic basis and exploring its potential applications in novel therapeutic areas, ensuring that this compound continues to play a pivotal role in advancing pharmacological science.
With the continuous advancement of pharmacological science, the future of 4-Bromo-2-(chloromethyl)-3-(difluoromethyl)pyridine-6-acetonitrile as a therapeutic agent is bright. Its potential applications in targeted therapy and chemical biology are vast, and ongoing research is likely to uncover new insights into its mechanistic basis and therapeutic potential. As the field continues to evolve, this compound is poised to play a significant role in the development of innovative therapeutic strategies that address complex pathophysiological conditions.
As the field of drug discovery continues to advance, the role of 4-Bromo-2-(chloromethyl)-3-(difluoromethyl)pyridine-6-acetonitrile is likely to expand. Its unique structural features and biological activity make it a valuable tool for structure-based drug design and targeted therapy research. Future studies will focus on further elucidating its mechanistic basis and exploring its potential applications in novel therapeutic areas, ensuring that this compound continues to play a pivotal role in advancing pharmacological science.
With the continuous advancement of pharmacological science, the future of 4-Bromo-2-(chloromethyl)-3-(difluoromethyl)pyridine-6-acetonitrile as a therapeutic agent is bright. Its potential applications in targeted therapy and chemical biology are vast, and ongoing research is likely to uncover new insights into its mechanistic basis and therapeutic potential. As the field continues to evolve, this compound is poised to play a significant role in the development of innov. therapeutic strategies that address complex pathophysiological conditions.
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